[(4-Bromo-2,6-difluorophenyl)methyl](methyl)amine
Overview
Description
Scientific Research Applications
Amination in Organic Synthesis
(4-Bromo-2,6-difluorophenyl)methylamine is involved in research exploring the amination of various compounds. For instance, studies have investigated the amination of isomeric dibromopyridines and dibromopyrimidines, highlighting the role of (4-Bromo-2,6-difluorophenyl)methyl](methyl)amine in producing diaminopyridines or diaminopyrimidines (Streef & Hertog, 2010; Valk & Plas, 1973). These studies contribute to a better understanding of organic synthesis processes.
Mechanism of Aminolysis
Research into the mechanism of aminolysis of various compounds, including those related to (4-Bromo-2,6-difluorophenyl)methyl](methyl)amine, has been conducted. This includes the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one (Novakov et al., 2017). Such research is crucial for understanding reaction mechanisms in organic chemistry.
Photoreactions in Organic Chemistry
Studies have also delved into the photoreactions of compounds related to (4-Bromo-2,6-difluorophenyl)methyl](methyl)amine. For example, research on the photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone and its derivatives with amines reveals insights into radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes (Hasegawa et al., 1999). This area of study is significant for the development of new photoreactive compounds in synthetic chemistry.
Kinetics and Mechanism of Aminolysis of Carbonates
Research on the kinetics and mechanism of aminolysis involving compounds similar to (4-Bromo-2,6-difluorophenyl)methyl](methyl)amine is also a significant area of study. For example, the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates has been investigated to understand better the nucleofuge release and reaction mechanisms in these processes (Castro et al., 2002).
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOPCUCFTWQOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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